

Technical Support Center: Minimizing Omnipol 910 Migration in Food Packaging

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Omnipol 910

CAS No.: 886463-10-1

Cat. No.: B14084997

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the migration of **Omnipol 910** in food packaging applications.

Frequently Asked Questions (FAQs)

Q1: What is **Omnipol 910** and why is it used in food packaging?

Omnipol 910 is a polymeric Type I photoinitiator belonging to the aminoalkylphenone class.^[1] It is specifically designed for use in UV-curable inks and coatings for food packaging due to its high molecular weight, which significantly reduces the potential for migration into foodstuffs compared to smaller, more mobile photoinitiators.^{[1][2]} Its low odor and low potential for generating volatile by-products upon curing further enhance its suitability for sensitive applications like food packaging.

Q2: What is "migration" in the context of food packaging?

Migration is the transfer of substances from the packaging material to the packaged food. This can occur through direct contact, diffusion through the packaging layers, or via "set-off," where

ink from the printed outer surface of a package transfers to the food-contact surface of another package during stacking or rolling. Unreacted photoinitiators and their by-products are potential migrants that are subject to regulatory limits to ensure food safety.

Q3: What are the key factors that influence the migration of **Omnipol 910**?

Several factors can influence the migration of **Omnipol 910**:

- **Curing Efficiency:** Incomplete UV curing is a primary cause of photoinitiator migration.[3] Factors affecting cure include UV lamp intensity, exposure time (dose), ink film thickness, and the presence of pigments that can block UV light.
- **Ink/Coating Formulation:** The overall formulation, including the type and concentration of monomers, oligomers, and other additives, can impact the mobility of **Omnipol 910** within the cured matrix.
- **Substrate Properties:** The type of packaging material (e.g., plastic film, paper, board) and its barrier properties play a crucial role. Porous or less inert materials may allow for higher migration.[4]
- **Food Simulant/Food Type:** The nature of the food product (e.g., fatty, aqueous, acidic) affects the extent of migration.[4][5] Fatty foods, for instance, tend to increase the migration of lipophilic substances.
- **Storage Conditions:** Temperature and storage time can influence the rate of migration. Higher temperatures generally accelerate the diffusion of substances.[4][5]

Q4: Are there specific regulatory limits for the migration of **Omnipol 910**?

Specific migration limits (SMLs) for substances used in food contact materials are established by regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA). While a specific SML for **Omnipol 910** is not readily available in the public domain, for non-evaluated substances, a target migration limit of 10 µg/kg (10 ppb) is often the goal. It is crucial to consult the latest regulations, such as the Swiss Ordinance on Materials and Articles in Contact with Food (SR 817.023.21) and EU Regulation 10/2011, for compliance information.[6][7][8][9][10][11]

Troubleshooting Guide: High Migration of **Omnipol 910**

This guide provides a structured approach to troubleshooting and resolving issues related to the higher-than-expected migration of **Omnipol 910**.

Problem	Potential Cause	Recommended Action
High Migration Levels Detected in a Finished Package	Incomplete UV Curing	<p>1. Verify UV Lamp Performance: Check lamp intensity and ensure it meets the requirements for the ink/coating system. Clean lamps and reflectors regularly. [12]</p> <p>2. Optimize Curing Dose: Increase the UV dose by either increasing lamp power or decreasing the curing speed. [13][12]</p> <p>3. Evaluate Ink Film Thickness: Excessive ink thickness can prevent complete through-curing.[12] Adjust the printing process to apply a thinner, more uniform ink layer.</p>
Inappropriate Ink Formulation	<p>1. Consult Ink Supplier: Discuss the application with your ink supplier to ensure the formulation is optimized for low migration.</p> <p>2. Review Additive Compatibility: Ensure that all components in the formulation are compatible and do not hinder the curing process or increase the mobility of Omnipol 910.</p>	
Substrate Issues	<p>1. Assess Substrate Barrier Properties: The chosen packaging material may not have sufficient barrier properties to prevent migration. Consider using a substrate with a functional barrier layer.</p>	

	<p>2. Check for Substrate Contamination: Surface contaminants on the substrate can interfere with ink adhesion and curing. Ensure the substrate is clean before printing.[13]</p>	
<p>Set-Off Migration</p>	<p>1. Ensure Complete Curing: Under-cured ink is more likely to cause set-off. Re-evaluate and optimize the curing process. 2. Use a Protective Varnish: Applying a low-migration overprint varnish can act as a barrier to set-off. 3. Review Handling and Storage: Avoid excessive pressure in stacks or rolls of printed material. Allow for sufficient drying/curing time before stacking.</p>	
<p>Inconsistent Migration Results</p>	<p>Variability in Curing Process</p>	<p>1. Monitor Process Parameters: Implement a quality control process to regularly monitor and record UV lamp output, line speed, and ink viscosity. 2. Ensure Consistent Ink Application: Maintain consistent ink film thickness across the entire print run.</p>
<p>Analytical Method Variability</p>	<p>1. Validate Analytical Method: Ensure the analytical method for detecting Omnipol 910 is validated for the specific food simulant and packaging type.</p>	

2. Standardize Sample

Preparation: Use a consistent and validated procedure for extracting Ompipol 910 from the food simulant.^[14]

Data Presentation: Migration of Ompipol 910 (Illustrative)

While specific, publicly available quantitative migration data for **Ompipol 910** is limited, the following table illustrates how such data would be presented. Researchers should perform their own migration studies under conditions relevant to their specific application to determine the migration levels.

Packaging Material	Food Simulant	Test Conditions (Time, Temp)	Migration Level of Ompipol 910 (µg/kg)	Regulatory Limit (µg/kg)
Low-Density Polyethylene (LDPE)	10% Ethanol (Simulant A)	10 days, 40°C	Data to be determined by experiment	10 (Target)
Polypropylene (PP)	3% Acetic Acid (Simulant B)	10 days, 40°C	Data to be determined by experiment	10 (Target)
LDPE	50% Ethanol (Simulant D1)	10 days, 40°C	Data to be determined by experiment	10 (Target)
PP	Olive Oil (Simulant D2)	10 days, 40°C	Data to be determined by experiment	10 (Target)

Experimental Protocols

Protocol 1: Migration Testing of Omnipol 910 from a Plastic Film

1. Objective: To quantify the migration of **Omnipol 910** from a UV-cured printed plastic film into food simulants.

2. Materials:

- Printed plastic film sample (cured with an **Omnipol 910**-containing ink)
- Food simulants (as per EU Regulation 10/2011):
 - 10% (v/v) ethanol in water (Simulant A)
 - 3% (w/v) acetic acid in water (Simulant B)
 - 50% (v/v) ethanol in water (Simulant D1)
 - Olive oil or other fatty food simulant (Simulant D2)
- Migration cell
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- **Omnipol 910** analytical standard

3. Procedure:

- Cut a sample of the printed film of a known surface area.
- Place the film in a migration cell, ensuring only the non-food contact side is exposed to the food simulant.

- Fill the migration cell with the chosen food simulant at a defined ratio of surface area to volume (e.g., 6 dm² per 1 kg of food simulant).
- Seal the migration cell and incubate under the desired test conditions (e.g., 10 days at 40°C).
- After the incubation period, remove the food simulant from the cell.
- For aqueous simulants (A, B, D1), directly inject an aliquot into the HPLC system or perform a solid-phase extraction (SPE) for pre-concentration if necessary.
- For the fatty food simulant (D2), perform a liquid-liquid extraction with a suitable solvent (e.g., acetonitrile) to isolate **Omnipol 910** from the oil.
- Analyze the extracts by HPLC-UV/MS.

4. HPLC-UV Analysis Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Gradient of acetonitrile and water
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- UV Detection Wavelength: 230 nm and 325 nm (based on the absorption maxima of **Omnipol 910**)
- Quantification: Prepare a calibration curve using the **Omnipol 910** analytical standard.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Migration Analysis

1. Objective: To identify and quantify **Omnipol 910** and its potential degradation products that have migrated into a food simulant.

2. Materials:

- Food simulant extract from Protocol 1
- GC-MS system
- Helium (carrier gas)
- Appropriate GC column (e.g., a non-polar or medium-polarity column)
- Derivatization agent (if necessary, though likely not for **Omnipol 910** itself)

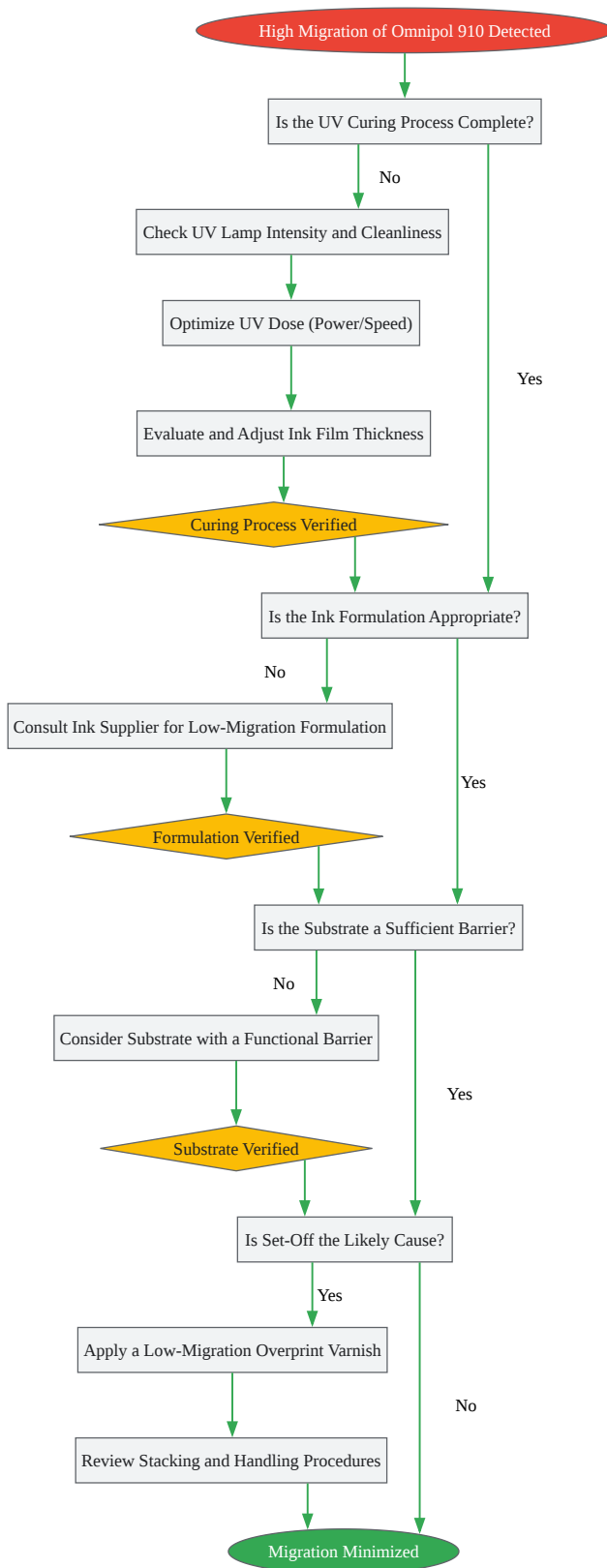
3. Procedure:

- Prepare the food simulant extract as described in Protocol 1.
- Concentrate the extract to a small volume under a gentle stream of nitrogen.
- Inject an aliquot of the concentrated extract into the GC-MS system.

4. GC-MS Analysis Conditions (Example):

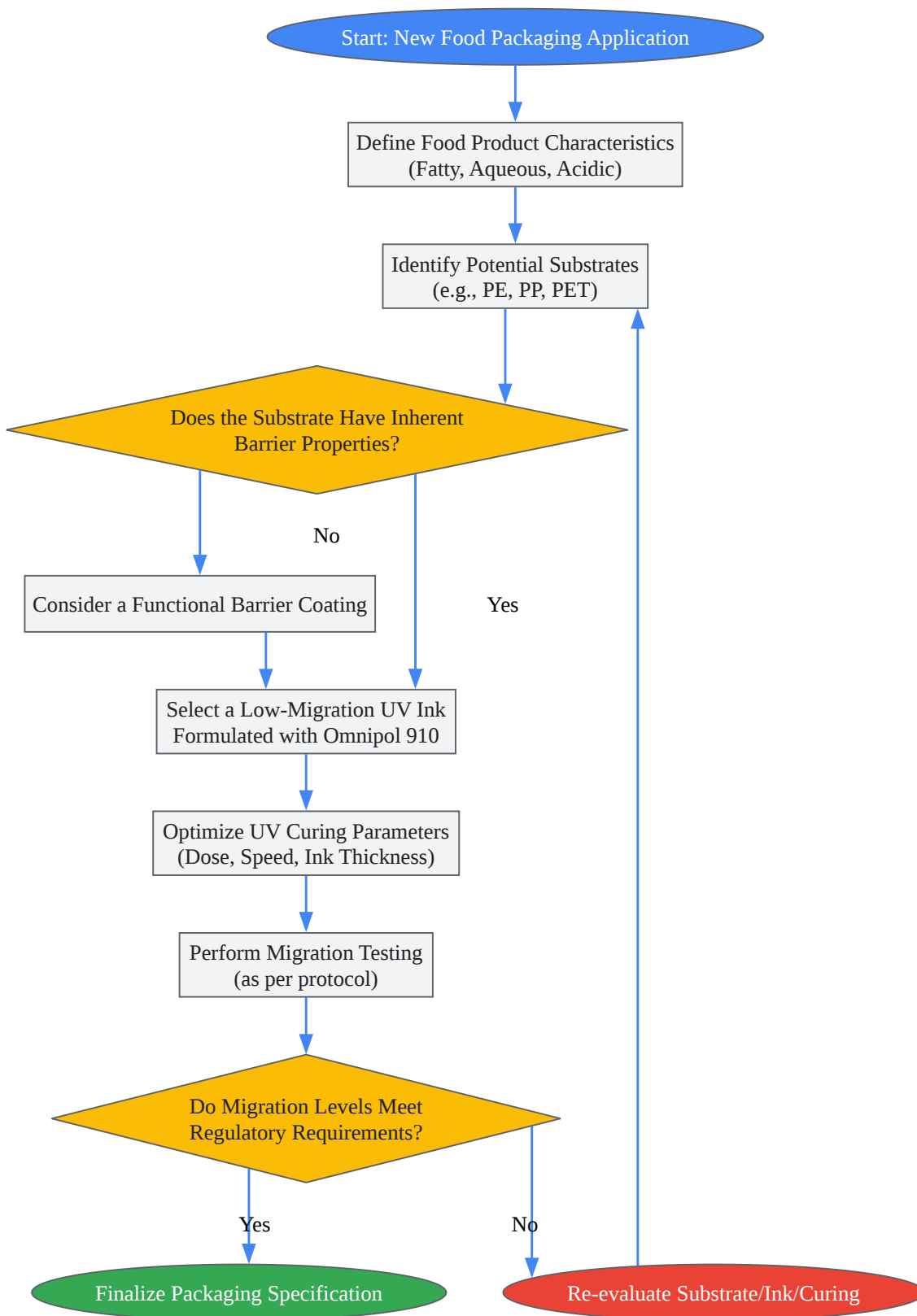
- Injector Temperature: 280°C
- Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
- Mass Spectrometer: Operate in full scan mode to identify potential migrants and in selected ion monitoring (SIM) mode for quantification of **Omnipol 910** using characteristic ions.

Visualizations



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Caption: Troubleshooting workflow for high **Omnipol 910** migration.



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Caption: Workflow for selecting materials to minimize migration.

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- To cite this document: BenchChem. [Technical Support Center: Minimizing Omnipol 910 Migration in Food Packaging]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14084997/docs#technical-support-center-minimizing-omnipol-910-migration-in-food-packaging\]](https://www.benchchem.com/product/b14084997/docs#technical-support-center-minimizing-omnipol-910-migration-in-food-packaging)

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